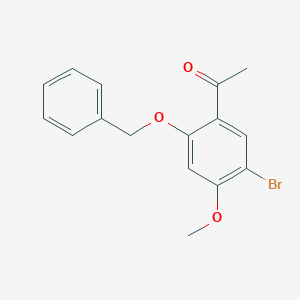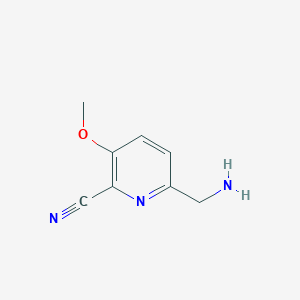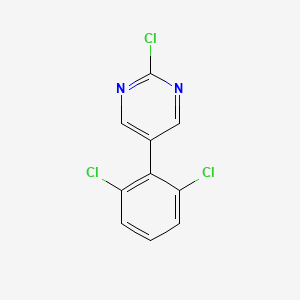
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-1-trifluoromethyl-propylamine.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or resolving agents.
Methylation: The final step involves the methylation of the amine group to obtain the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound, differing in its chiral configuration.
N-Methyl-2,2-dimethyl-1-propylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-Methyl-2,2-dimethyl-1-trifluoromethyl-ethylamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H14F3N |
|---|---|
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
(2S)-1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3/t5-/m0/s1 |
Clave InChI |
MKMGTKSLFCQGBE-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(F)(F)F)NC |
SMILES canónico |
CC(C)(C)C(C(F)(F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



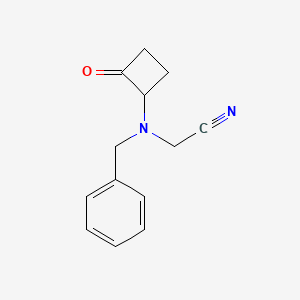
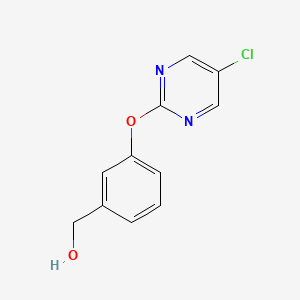

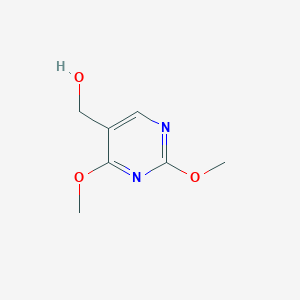
![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
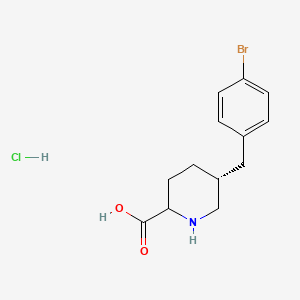
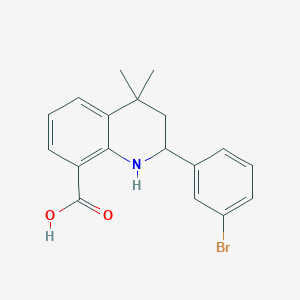
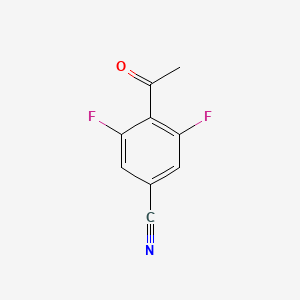

![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
